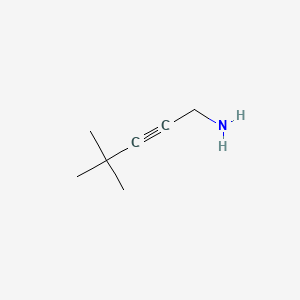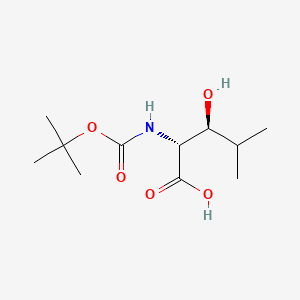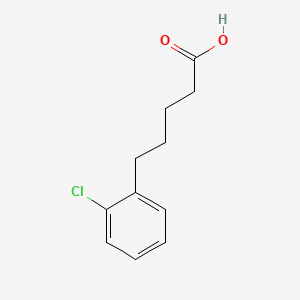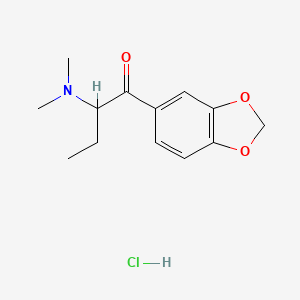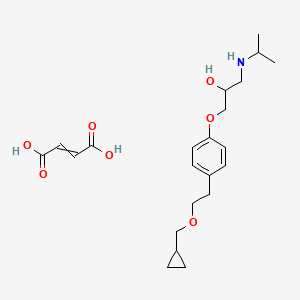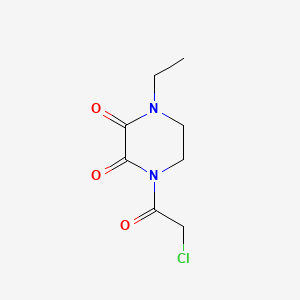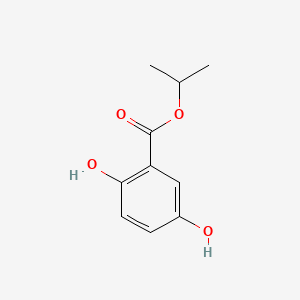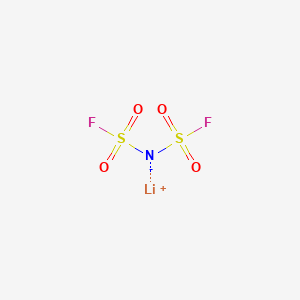
Lithium bis(fluorosulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bis(fluorosulfonyl)imide is a white, powdery lithium salt with the chemical formula F₂LiNO₄S₂. It is commonly used as a high-performance electrolyte material in lithium-ion batteries and supercapacitors due to its excellent electrochemical properties, including high ionic conductivity and thermal stability .
Mechanism of Action
Target of Action
The primary target of Lithium Bis(fluorosulfonyl)imide is the LiTPA electrode in lithium-ion batteries . The compound plays a crucial role in enhancing battery performance by stabilizing this electrode .
Mode of Action
This compound interacts with its target, the LiTPA electrode, by forming a robust solid electrolyte interphase (SEI) layer . This layer is formed through the electrochemical decomposition of this compound, which generates insoluble inorganic products like LiF, Li2SO4, and Li3N . These products improve the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . This mechanism contrasts with LiPF6-based electrolytes, leading to enhanced cycling stability and longevity of LiTPA electrodes .
Biochemical Pathways
The formation of the SEI layer on the LiTPA electrode involves a series of chemical reactions. The electrochemical decomposition of this compound leads to the formation of insoluble inorganic products . These products then accumulate at the electrode-electrolyte interfaces, improving their mechanical integrity and ionic conductivity . This process helps suppress volume changes during cycling .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties that affect its performance in lithium-ion batteries. This compound exhibits high ionic conductivity, excellent thermal stability, and remarkable solubility in non-aqueous solvents . These properties enhance the performance of batteries, particularly in terms of energy density and cycling stability .
Result of Action
The action of this compound results in the stabilization of the LiTPA electrode in lithium-ion batteries . This stabilization is achieved through the formation of a robust SEI layer, which improves the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . As a result, the cycling stability and longevity of LiTPA electrodes are enhanced .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s solubility can be affected by the type of solvent used . Additionally, its thermal stability can be influenced by the operating temperature of the battery . Furthermore, the formation of the SEI layer can be affected by the presence of other compounds in the electrolyte .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium bis(fluorosulfonyl)imide typically involves a multi-step process. One common method includes the reaction of bis(chlorosulfonyl)imide with lithium fluoride in an anhydrous hydrogen fluoride medium . Another method involves the reaction of difluorosulfimide triethylamine salt with an alkaline lithium salt in the presence of an organic solvent . The reaction is carried out under reduced pressure to remove triethylamine and water, followed by crystallization and drying to obtain the final product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which simplifies the process and increases yield. This method involves reacting urea, lithium fluoride, and sulfur trioxide in an anhydrous hydrogen fluoride liquid . The process is designed to be economically and environmentally beneficial, with high yield and minimal waste .
Chemical Reactions Analysis
Types of Reactions: Lithium bis(fluorosulfonyl)imide undergoes various chemical reactions, including hydrolysis, reduction, and decomposition. It is known for its stability against hydrolysis compared to other lithium salts like lithium hexafluorophosphate .
Common Reagents and Conditions: In hydrolysis reactions, this compound reacts with water to form lithium hydroxide and lithium fluoride . In reduction reactions, it can react with lithium metal to form a solid electrolyte interphase (SEI) layer, which is crucial for the performance of lithium-ion batteries .
Major Products Formed: The major products formed from the hydrolysis of this compound include lithium hydroxide and lithium fluoride . In reduction reactions, the formation of a lithium fluoride-rich SEI layer is a significant outcome .
Scientific Research Applications
Lithium bis(fluorosulfonyl)imide is widely used in scientific research, particularly in the field of energy storage. It is a key component in the electrolytes of lithium-ion batteries and lithium-ion capacitors . Its superior performance in combination with graphite or silicon anodes makes it a preferred choice for high-performance batteries . Additionally, it is used in the development of non-flammable solvents for lithium-ion batteries, enhancing safety and stability .
Comparison with Similar Compounds
Similar Compounds:
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
- Lithium hexafluorophosphate (LiPF₆)
- Lithium bis(fluorosulfonyl)amide
Uniqueness: Lithium bis(fluorosulfonyl)imide stands out due to its higher ionic conductivity and better thermal stability compared to lithium hexafluorophosphate . Unlike lithium bis(trifluoromethanesulfonyl)imide, it exhibits lower corrosiveness towards aluminum, making it more suitable for high-voltage applications . Its stability against hydrolysis also makes it a safer alternative for use in lithium-ion batteries .
Properties
CAS No. |
171611-11-3 |
|---|---|
Molecular Formula |
F2HLiNO4S2 |
Molecular Weight |
188.1 g/mol |
IUPAC Name |
lithium;bis(fluorosulfonyl)azanide |
InChI |
InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |
InChI Key |
PIAMXHUFQAOKRH-UHFFFAOYSA-N |
SMILES |
[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |
Canonical SMILES |
[Li].N(S(=O)(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/new.no-structure.jpg)
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
